![molecular formula C21H19NO3 B1279523 4-[Bis(4-methoxyphenyl)amino]benzaldehyde CAS No. 89115-20-8](/img/structure/B1279523.png)

4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde involves various chemical reactions, including the Knoevenagel reaction, which is used to synthesize photoluminescent phenylene vinylene oligomers . Another related compound, bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Schiff base, is prepared through the reaction of benzidine with O-methoxy benzaldehyde . Additionally, bis-aldehyde monomers are synthesized by etherification of 4-fluorobenzaldehyde with different hydroxybenzaldehydes .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques. For instance, the structures of azo-benzoic acids and their precursors are confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries are further optimized using density functional theory methods . Similarly, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is determined, revealing intermolecular hydrogen bonds that stabilize the crystal packing .

Chemical Reactions Analysis

The chemical behavior of these compounds in different environments is studied through various reactions. Azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria depending on solvent composition and pH . The synthesis of heterocycles with masked or unmasked aldehyde functionality is achieved through cyclocondensation with bifunctional heteronucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are extensively analyzed. Photoluminescent properties are investigated in different states, such as crystalline solids, molecular solutions, and liquid crystalline states . The redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene are studied using cyclic voltammetry, revealing reversible redox waves . The physicochemical properties of poly(azomethine)s synthesized from bis-aldehyde monomers are investigated through various techniques, including thermogravimetric analysis and electrical conductivity measurements .

Applications De Recherche Scientifique

Intervalence Charge Transfer

4-[Bis(4-methoxyphenyl)amino]benzaldehyde derivatives exhibit unique properties in intervalence charge-transfer (IVCT). For instance, a derivative, (E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene, shows narrow and asymmetric IVCT bands, indicating its classification as a class-III or class-II/III borderline mixed-valence species. This characteristic suggests potential applications in electronic materials and molecular electronics due to its specific electron transfer properties (Barlow et al., 2005).

Synthesis of Novel Compounds

The Hantzsch synthesis method, involving 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, leads to the formation of novel compounds like 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxy-phenyl)-4-oxa-cyclohexan-1-ene. This highlights its role in the creation of unique organic structures, potentially useful in various chemical industries or pharmaceutical research (Filipan-Litvić et al., 2007).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which share structural similarities with 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, have been shown to be effective in inhibiting corrosion of mild steel in acidic environments. This suggests potential applications in materials science, especially in the development of corrosion inhibitors for industrial applications (Bentiss et al., 2009).

Photoluminescence

Derivatives of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, exhibit high photoluminescence. This property is critical for applications in optoelectronics and photonics, where materials with specific light-emitting properties are required (Lowe & Weder, 2002).

Antiviral Bioactivities

Some alpha-aminophosphonate derivatives synthesized from substituted benzaldehydes, including compounds related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, exhibit moderate to good antiviral activity. This suggests potential applications in the development of new antiviral drugs or treatments (Xu et al., 2006).

Redox Properties

Compounds containing bis(4-methoxyphenyl)amino groups, structurally related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, have interesting redox properties. This could be significant in the field of redox chemistry, particularly in the development of redox-active materials (Sasaki et al., 2002).

Macrocyclic Bis(Schiff Bases) Synthesis

The synthesis of new benzo-fused macrocyclic and heteromacrocyclic bis(Schiff bases) involving 4-[Bis(4-methoxyphenyl)amino]benzaldehyde derivatives offers potential applications in the field of organic synthesis and material science, especially in creating cyclic compounds with specific properties (Ahmed et al., 2021).

Electrically Conductive Polymers

Bis-aldehyde monomers derived from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and related compounds are used in synthesizing electrically conductive polymers. These polymers have applications in the electronics industry, particularly in creating conductive materials (Hafeez et al., 2019).

Safety And Hazards

The safety data sheet for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde suggests that it should be handled with care. Protective equipment should be worn when handling the substance. In case of skin or eye contact, the affected area should be rinsed with water. If ingested or inhaled, medical attention should be sought .

Propriétés

IUPAC Name |

4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRXZOLNEVJBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460342 | |

| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Bis(4-methoxyphenyl)amino]benzaldehyde | |

CAS RN |

89115-20-8 | |

| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

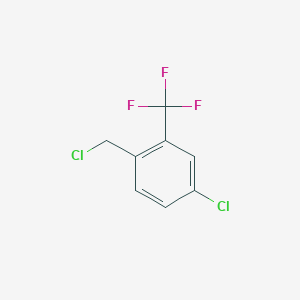

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)